molecular formula C21H24N4O2 B2399165 4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide CAS No. 1421477-99-7

4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide

Cat. No.: B2399165
CAS No.: 1421477-99-7
M. Wt: 364.449
InChI Key: NAEUIEBFTWLGEI-UHFFFAOYSA-N
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Description

“4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide” typically involves multiple steps:

    Formation of the cyanopyridine moiety: This can be achieved through the reaction of a suitable pyridine derivative with cyanating agents under controlled conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the carboxamide group: This step involves the reaction of the intermediate compound with a carboxylating agent to form the final carboxamide structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylpropyl side chain.

    Reduction: Reduction reactions can occur at the cyanopyridine moiety, potentially converting the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, “4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide” can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds of this type may exhibit activity against certain enzymes or receptors, making them candidates for drug development.

Medicine

In medicine, these compounds could be investigated for their potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for “4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide: can be compared to other piperidine carboxamides, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

4-(5-cyanopyridin-2-yl)oxy-N-(3-phenylpropyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c22-15-18-8-9-20(24-16-18)27-19-10-13-25(14-11-19)21(26)23-12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,4,7,10-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEUIEBFTWLGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NCCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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